5,6-Dimethoxy-2-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
882159-12-8 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5,6-dimethoxy-2-methylquinoline |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-9-10(13-8)6-7-11(14-2)12(9)15-3/h4-7H,1-3H3 |
InChI Key |
JJVZUIMQVQMYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)OC)OC |
Origin of Product |
United States |
Advanced Chemical Derivatization and Functionalization of the 5,6 Dimethoxy 2 Methylquinoline Scaffold
Regioselective Functionalization Strategies
The functionalization of the 5,6-Dimethoxy-2-methylquinoline scaffold with regioselectivity is crucial for creating specific derivatives. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring and a methyl group on the pyridine (B92270) ring influences the reactivity and directs incoming substituents to particular positions.
Electrophilic substitution reactions on the quinoline (B57606) ring are influenced by the existing substituents. uop.edu.pk In the case of this compound, the electron-donating methoxy groups activate the benzene portion of the scaffold towards electrophilic attack. Theoretical calculations and experimental data for similar dimethoxyquinolines suggest that electrophilic substitution, such as nitration or halogenation, would likely occur at the C-8 position, and to a lesser extent, at the C-7 position, due to the directing effects of the methoxy groups.
For instance, the bromination of 8-substituted quinolines has been studied, revealing that the position of bromination is highly dependent on the nature of the substituent at the 8-position. acgpubs.orgresearchgate.net In the case of 5,8-dimethoxyquinoline, bromination with N-bromosuccinimide (NBS) occurs regioselectively. researchgate.net For this compound, similar regioselectivity is anticipated. The Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, represents another viable strategy for functionalization. niscpr.res.inijpcbs.comwikipedia.orgcambridge.orgchemijournal.com This reaction would likely lead to formylation at the C-8 position.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines, offering an efficient and atom-economical approach to introduce new functional groups. nih.gov For this compound, this strategy could be employed to selectively functionalize specific C-H bonds on either the benzene or pyridine ring, depending on the catalyst and directing group employed.
Synthesis of Novel Analogues via Peripheral Substitutions
Modifications on the Methyl Group
The 2-methyl group of the this compound scaffold is a key site for derivatization. Its acidic protons allow for a variety of condensation and oxidation reactions.
One common modification involves the Knoevenagel-type condensation with aromatic aldehydes to synthesize styrylquinolines. iucr.orgresearchgate.netresearchgate.net This reaction is often catalyzed by agents like indium trichloride (B1173362) or zinc chloride and can be promoted by microwave irradiation to shorten reaction times. iucr.orgresearchgate.net The resulting styrylquinolines are valuable precursors for more complex molecules.
The methyl group can also be oxidized to an aldehyde or a carboxylic acid. tandfonline.comtandfonline.comyoutube.com Selenium dioxide is a classic reagent for the oxidation of methylquinolines to the corresponding aldehydes. tandfonline.com More vigorous oxidizing agents, such as potassium permanganate, can convert the methyl group into a carboxylic acid. youtube.com The resulting quinoline-2-carboxylic acids are versatile intermediates in organic synthesis.
Furthermore, the methyl group can participate in tandem cyclization strategies. For example, a metal-free approach involving 2-methylquinolines and 2-styrylanilines has been developed to synthesize functionalized quinoline derivatives. nih.gov
Substitutions on the Quinoline Ring System
The quinoline ring system itself can undergo various substitution reactions, primarily electrophilic and nucleophilic substitutions. researchgate.net
Electrophilic Substitutions: As mentioned, the electron-rich benzene moiety of this compound is susceptible to electrophilic attack. Reactions such as nitration and sulfonation typically occur at the C-5 and C-8 positions in unsubstituted quinoline under vigorous conditions. uop.edu.pkslideshare.net The presence of the two methoxy groups in this compound is expected to facilitate these reactions and direct substitution to the remaining available position on the benzene ring, which is the C-8 position.
Nucleophilic Substitutions: The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. researchgate.netquimicaorganica.org If the 2-position is blocked, as it is with the methyl group in this compound, nucleophilic substitution would be directed to the C-4 position. Halogenated quinolines at the C-4 position are particularly good substrates for nucleophilic substitution. quimicaorganica.org For instance, a 4-chloro derivative of this compound could be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functional groups. nih.gov
Variations in the Methoxy Substituent Pattern
The methoxy groups at the C-5 and C-6 positions are also amenable to modification, primarily through demethylation. wikipedia.org This process converts the methoxy groups into hydroxyl groups, which can then be further functionalized.
Selective demethylation can be challenging, but various reagents have been developed for this purpose. rsc.orgrsc.orgsigmaaldrich.com For example, boron tribromide is a powerful reagent for cleaving aryl methyl ethers, although it can be harsh. rsc.org Thiolate anions in solvents like DMF have also been used for demethylation. rsc.org A milder approach involves the use of trimethylsilyl (B98337) iodide (TMSI), which can selectively demethylate methoxy groups, particularly at the 4-position in 2,4-dimethoxyquinolines. rsc.org For this compound, careful selection of reagents and reaction conditions would be necessary to achieve selective demethylation at either the C-5 or C-6 position.
The resulting hydroxyquinolines can then be alkylated, acylated, or used in other reactions to introduce new functional groups, thus diversifying the range of accessible analogues.
Multi-component Reaction Applications for Scaffold Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgrsc.org These reactions are valuable for creating diverse libraries of compounds from simple precursors.
The Doebner-von Miller reaction is a classic MCR for the synthesis of quinolines, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comiipseries.orgresearchgate.net In the context of this compound, this reaction could be used to synthesize the core scaffold itself. For example, the reaction of 3,4-dimethoxyaniline (B48930) with crotonaldehyde (B89634) under acidic conditions would be a direct route to this compound. nih.govresearchgate.net
Variations of the Doebner-von Miller reaction and other MCRs can be used to introduce diversity around the this compound scaffold. For example, using different α,β-unsaturated carbonyl compounds in a Doebner-von Miller reaction with 3,4-dimethoxyaniline would lead to a variety of substituents at the 2- and 3-positions of the quinoline ring. Furthermore, MCRs can be designed to build upon the pre-formed this compound scaffold, for example, by reacting a functionalized derivative in a subsequent MCR.
Stereoselective Synthesis of Chiral this compound Derivatives
The introduction of chirality into the this compound scaffold is of significant interest, as many biologically active molecules are chiral. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to introducing chirality is through the stereoselective modification of a prochiral center on a pre-existing this compound derivative. For example, the stereoselective reduction of a ketone or the stereoselective addition to an aldehyde derived from the 2-methyl group could be achieved using chiral reducing agents or catalysts.
Another strategy involves the use of chiral auxiliaries or catalysts in the synthesis of the quinoline ring itself. For example, a chiral version of the Doebner-von Miller reaction could be envisioned, using a chiral acid or a chiral ligand to control the stereochemical outcome of the cyclization step. The biosynthesis of the chiral quinoline alkaloid quinine (B1679958) involves a stereoselective Pictet-Spengler reaction, highlighting the potential for enzymatic or biomimetic approaches to the stereoselective synthesis of quinoline derivatives. wikipedia.org
Furthermore, the functionalization of the quinoline ring can be carried out in a stereoselective manner. For instance, the stereoselective synthesis of quinoline alkaloids from Choisya ternata has been investigated, revealing the variable stereoselectivity of plant monooxygenase enzymes in key epoxidation steps. psu.edu Similar enzymatic or catalytic approaches could be applied to this compound derivatives to introduce chiral centers with high stereocontrol.
Mechanistic Elucidation of Biological Activities of 5,6 Dimethoxy 2 Methylquinoline Analogues
Molecular Target Identification and Validation
The specific molecular targets of 5,6-dimethoxy-2-methylquinoline analogues are crucial in understanding their therapeutic potential. Research has focused on their ability to inhibit key enzymes and interact with other essential biomolecules.
DNA Gyrase and Topoisomerase IV
Quinolone compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them prime targets for antibacterial agents. nih.govnih.gov DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenation, the separation of interlinked daughter chromosomes after replication. nih.govnih.gov
The inhibitory action of quinolones typically involves stabilizing the complex between the topoisomerase and DNA, which leads to double-strand breaks and subsequent cell death. mdpi.combiomedpharmajournal.org While topoisomerase IV is often less sensitive to quinolones than DNA gyrase, it is still considered a significant target. nih.gov Studies on novel quinoline (B57606) derivatives have shown potent inhibitory activity. For instance, one synthesized quinoline derivative, compound 14 , demonstrated significant inhibition against the E. coli DNA gyrase enzyme with a half-maximal inhibitory concentration (IC₅₀) value of 3.39 μM. nih.gov This compound also exhibited broad-spectrum antimicrobial activity. nih.gov
Further research has led to the design of inhibitors that target a novel allosteric binding site within the topoisomerase enzymes, distinct from the fluoroquinolone binding site. nih.gov This dual-targeting approach, inhibiting both DNA gyrase and topoisomerase IV, is an attractive strategy for overcoming bacterial resistance. nih.gov
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is another critical enzyme target, essential for the synthesis of purines and thymidylates required for cell proliferation in both prokaryotes and eukaryotes. nih.govmdpi.com Inhibition of DHFR leads to a deficiency in tetrahydrofolate, causing cell death. mdpi.com While many DHFR inhibitors are structurally analogous to the enzyme's substrate, dihydrofolate, various heterocyclic scaffolds, including quinazolines (which are structurally related to quinolines), have been developed as potent inhibitors. nih.govmdpi.comwikipedia.org
The substitution pattern on the heterocyclic ring is critical for activity. For example, a series of analogues featuring three methoxy (B1213986) groups was designed and showed favorable pharmacokinetics and inhibitory activity against rat liver DHFR. diva-portal.org Specifically, 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been identified as inhibitors of the histone methyltransferase G9a, highlighting the importance of the dimethoxy substitution for biological activity. nih.gov The development of novel DHFR inhibitors continues to be a key strategy in anticancer and antimicrobial research. mdpi.comnih.gov
Kinases are a large family of enzymes that play central roles in cell signaling and are often dysregulated in diseases like cancer. nih.gov Analogues of 2-methylquinoline (B7769805) have been investigated as kinase inhibitors. One study focused on the modification of quinoline-5,8-diones to target sphingosine (B13886) kinase 1 (SphK1), an enzyme implicated in cancer progression. mdpi.com
Starting from a 7-bromo-2-methylquinoline-5,8-dione (B11781591) precursor, a series of phenyl ether quinoline-5,8-diones were synthesized. mdpi.com Further modification of the C(2)-methyl group led to the creation of novel pyrrolidine (B122466) quinoline-5,8-dione analogues. mdpi.com One of these analogues, compound 21 , showed an improved SphK1 binding efficacy of 70% compared to its parent compound. mdpi.com Molecular modeling suggested that this compound could access a previously unknown polar region in the SphK inhibitor binding site, offering a new avenue for developing more selective and potent inhibitors. mdpi.com
| Compound | Target Kinase | Activity |
| Pyrrolidine quinoline-5,8-dione 21 | Sphingosine Kinase 1 (SphK1) | 70% binding efficacy |
This table displays the kinase inhibitory activity of a modified quinoline-5,8-dione analogue.
Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) inhibitors increase cholinergic activity and are a primary treatment for Alzheimer's disease. nih.gov A highly potent and selective AChE inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil/E2020) , features a 5,6-dimethoxy moiety on an indanone core, a structure related to quinoline. nih.gov Kinetic studies revealed that Donepezil exhibits a mixed type of inhibition on AChE. nih.gov It possesses significantly lower inhibitor dissociation constants (Kᵢ) for both the free enzyme and the acetyl-enzyme complex compared to its derivatives and the reference compound tetrahydroaminoacridine, indicating a very strong inhibitory effect. nih.gov This compound was found to have an IC₅₀ of 5.7 nM and was 1250 times more selective for AChE over butyrylcholinesterase. nih.gov
Carbonic Anhydrase (CA)
Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govfrontiersin.org Quinazolinone derivatives, which are structurally analogous to quinolines, have been identified as effective CA inhibitors. frontiersin.org A recently reported compound, 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide , showed potent inhibition of human carbonic anhydrase II (hCA-II) with a Kᵢ of 3.30 nM. frontiersin.org The general class of 2,3-disubstituted quinazolinones has demonstrated significant inhibitory activity against various CA isoforms, with some derivatives showing Kᵢ values in the nanomolar range against hCA-II. frontiersin.org
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |
| Donepezil (E2020) | Acetylcholinesterase (AChE) | IC₅₀ = 5.7 nM nih.gov |
| 2-[(3-Benzyl-6,7-dimethoxy-4-(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)propanamide | Carbonic Anhydrase II (hCA-II) | 3.30 nM frontiersin.org |
This table summarizes the inhibitory activity of compounds containing a dimethoxy-substituted core against Acetylcholinesterase and Carbonic Anhydrase.
Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton involved in cell division, motility, and transport. They are a validated target for anticancer drugs. A study on a series of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives found that they could act as tubulin polymerization inhibitors. nih.gov
Among the synthesized compounds, compound 7e (possessing a benzoyl substituent) and compound 7f (possessing a N-(4-phenoxyphenyl) substituent) were particularly effective. nih.gov They inhibited tubulin polymerization in a manner similar to the known inhibitor Combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular modeling studies supported these findings, with compound 7e showing the lowest binding energy in the colchicine (B1669291) binding site of tubulin. nih.gov
Cellular Pathway Modulation
The interaction of this compound analogues with molecular targets can trigger downstream effects, leading to the modulation of critical cellular pathways such as apoptosis.
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key mechanism for many anticancer therapies. nih.govresearchgate.net The tubulin-inhibiting 5,6,7-trimethoxyquinoline analogue, compound 7e , was also found to be a potent inducer of apoptosis. nih.gov
When tested on A2780 ovarian cancer cells, treatment with compound 7e led to a significant increase in the population of apoptotic cells. nih.gov Flow cytometry analysis using Annexin-V staining showed that treating the cells with 3 µM and 15 µM of compound 7e for 24 hours increased the total apoptotic cell count from 3.09% (in the untreated control) to 8.02% and 28.57%, respectively. nih.gov These results confirm that the antiproliferative effect of this quinoline analogue is mediated through the induction of cellular apoptosis. nih.gov
| Compound | Cell Line | Concentration | Apoptotic Cells (%) |
| Untreated Control | A2780 | 0 µM | 3.09% nih.gov |
| Compound 7e | A2780 | 3 µM | 8.02% nih.gov |
| Compound 7e | A2780 | 15 µM | 28.57% nih.gov |
This table shows the effect of compound 7e on the induction of apoptosis in A2780 cancer cells after 24 hours of treatment.
Cell Cycle Arrest Mechanisms
A primary mechanism by which quinoline analogues exert their anticancer effects is through the disruption of the cell cycle, a tightly regulated process that governs cell proliferation. Research has shown that specific analogues can induce cell cycle arrest, primarily at the G2/M phase, effectively halting cell division and leading to apoptosis (programmed cell death).
One key target is the microtubule system. Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Several quinoline analogues function as tubulin polymerization inhibitors. researchgate.netnih.govnih.gov By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the dynamic process of microtubule assembly and disassembly. This interference prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase. researchgate.netnih.gov For example, a 2-phenyl-4-quinolone analogue was shown to inhibit tubulin polymerization, leading to an irregular arrangement of microtubules and a prometaphase-like arrest. researchgate.net Similarly, a series of novel quinoline derivatives of the natural tubulin inhibitor combretastatin A-4 demonstrated potent G2/M arrest and apoptosis-inducing activity by directly inhibiting tubulin polymerization. nih.gov
The arrest at the G2/M checkpoint is biochemically orchestrated by the modulation of key regulatory proteins. Studies on a 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one analogue demonstrated that treatment of cancer cells led to the downregulation of cyclin B1 and its partner cyclin-dependent kinase 1 (Cdk1), a complex crucial for entry into mitosis.
Table 1: Effects of Quinoline Analogues on Cell Cycle Regulation
| Compound/Analogue Class | Primary Mechanism | Cell Cycle Phase Arrest | Key Molecular Targets |
|---|---|---|---|
| 2-Phenyl-4-quinolone | Tubulin Polymerization Inhibition | G2/M | Microtubules, Cdk1 |
| Combretastatin A-4 Quinoline Derivatives | Tubulin Polymerization Inhibition | G2/M | Tubulin, [3H] Colchicine Binding Site |
Modulation of Cell Growth and Proliferation Signaling Pathways
Beyond direct interference with the cell cycle machinery, this compound analogues modulate intricate signaling pathways that control cell survival and proliferation. The anticancer activity of these compounds is often linked to their ability to induce apoptosis through these pathways.
A critical pathway involves the p53 tumor suppressor protein. In response to cellular stress, such as that induced by quinoline-based compounds, p53 can be activated. One study found that a quinoline analogue elicited a DNA damage response via p53 activation in cancer cells. nih.gov Activated p53 can then upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis. The 2-phenyl-4-quinolone analogue was also found to induce the phosphorylation of anti-apoptotic proteins Bcl-2 and Bcl-xL and trigger the cleavage of Mcl-1, another anti-apoptotic protein, further promoting cell death. researchgate.net
Furthermore, quinoline derivatives can interfere with other major proliferation pathways. Some fluoroquinolones are known to affect transcription factors like activator protein-1 (AP-1) and NF-interleukin-6, which are involved in cell growth. nih.gov
Antimicrobial Action: Elucidation of Mechanisms Against Pathogens
Quinoline derivatives have long been recognized for their antimicrobial properties, and their analogues continue to be a source of new antibacterial agents. nih.govresearchgate.net The mechanisms of action are varied, often targeting essential bacterial processes.
Bacterial DNA Synthesis Inhibition
A hallmark mechanism of action for the widely used fluoroquinolone class of antibiotics is the inhibition of bacterial DNA synthesis. google.com These compounds target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. google.comnih.gov DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process necessary to relieve the torsional stress that accumulates during DNA replication. google.comresearchgate.net Topoisomerase IV is crucial for separating interlinked daughter DNA chromosomes after replication is complete. google.comresearchgate.net By binding to and stabilizing the enzyme-DNA complex, these quinolones inhibit the re-ligation of the DNA strands, leading to double-strand breaks that are fatal to the bacterium. google.com More recent studies have shown that certain quinoline-based analogues can also inhibit other DNA-interacting enzymes, including polymerases, through mechanisms like DNA intercalation. nih.gov
Specific Enzyme or Receptor Interactions Critical for Pathogen Survival
In addition to targeting DNA replication, certain quinoline analogues inhibit other metabolic enzymes that are vital for pathogen survival. A key example is dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway. orientjchem.org Bacteria must synthesize their own folate, which is a precursor for the synthesis of nucleotides and certain amino acids. Inhibiting DHFR effectively starves the bacteria of these essential building blocks, halting growth and replication. mdpi.com
A series of 2,4-diamino-5-[(quinolyl)methyl]pyrimidine derivatives have been developed as potent and selective inhibitors of bacterial DHFR. orientjchem.org These compounds are designed as structural analogues of dihydrofolate and bind to the active site of the bacterial DHFR enzyme with high affinity, demonstrating excellent broad-spectrum antibacterial activity. orientjchem.orgmdpi.com The selectivity for the bacterial enzyme over the human equivalent is a critical feature, providing a therapeutic window.
Anti-inflammatory and Immunomodulatory Mechanisms
The biological activity of quinoline derivatives extends to the modulation of the immune system and inflammatory responses. While direct research on this compound is nascent in this area, the broader class of quinolines exhibits significant anti-inflammatory and immunomodulatory effects. researchgate.netnih.gov
The primary mechanism appears to be the regulation of inflammatory mediators and the signaling pathways that produce them. Quinolines have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6). nih.govnih.gov For instance, certain fluoroquinolones inhibit the synthesis of IL-1 and TNF-α while enhancing the production of colony-stimulating factors (CSF), which are involved in hematopoiesis. nih.gov Novel 1,2,4-triazine-quinoline hybrids have demonstrated potent inhibition of TNF-α and IL-6 in activated macrophages. nih.gov
These effects on cytokine production are often mediated by the inhibition of key transcription factors. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.govresearchgate.net Some quinoline derivatives, such as cryptolepine, have been shown to reduce nitric oxide production by inhibiting NF-κB DNA binding. nih.gov The mechanism can involve preventing the degradation of the inhibitor of NF-κB (IκBα), which keeps NF-κB sequestered in the cytoplasm and unable to activate gene expression in the nucleus. researchgate.net This modulation of the NF-κB pathway represents a critical node for the anti-inflammatory action of these compounds. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one |
| 2-Phenyl-4-quinolone |
| Combretastatin A-4 |
| Bax |
| Bcl-2 |
| Bcl-xL |
| Mcl-1 |
| Cdk1 (Cyclin-dependent kinase 1) |
| Cyclin B1 |
| p53 |
| Cryptolepine |
| TNF-α (Tumor necrosis factor-alpha) |
| IL-1 (Interleukin-1) |
| IL-6 (Interleukin-6) |
| NF-κB (Nuclear factor-kappa B) |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 5,6 Dimethoxy 2 Methylquinoline Derivatives
Impact of the 5,6-Dimethoxy Moiety on Biological Activities and Interactions
The presence of the 5,6-dimethoxy group on the quinoline (B57606) ring is a critical determinant of the molecule's biological profile. These two methoxy (B1213986) groups, positioned on the benzo portion of the quinoline system, significantly modulate the compound's electronic and steric properties, which in turn affects its solubility, ability to form non-covalent interactions, bioavailability, and metabolic fate.
Role in Enhancing Solubility and π-π Stacking Interactions
Furthermore, the electron-donating nature of the methoxy groups enriches the electron density of the aromatic quinoline ring. This electronic modification can enhance π-π stacking interactions with aromatic residues within a biological target, such as an enzyme's active site or a receptor's binding pocket. These stacking interactions are a vital component of molecular recognition and contribute to the stability of the ligand-target complex, often leading to increased potency.
Influence on Bioavailability and Metabolic Stability
The bioavailability and metabolic stability of a drug candidate are pivotal for its therapeutic success. The 5,6-dimethoxy moiety can have a dual impact on these properties. The methoxy groups can shield the quinoline ring from certain metabolic enzymes, thereby increasing its stability and prolonging its half-life in the body. This increased metabolic stability can lead to higher bioavailability, meaning a larger fraction of the administered dose reaches the systemic circulation.
However, the methoxy groups themselves can be sites of metabolism, primarily through O-demethylation by cytochrome P450 enzymes. This metabolic pathway can lead to the formation of hydroxylated metabolites, which may have different biological activities or be more readily excreted. The balance between the protective effect and the metabolic liability of the dimethoxy groups is a key consideration in the design of 5,6-dimethoxy-2-methylquinoline-based therapeutic agents.
Significance of the 2-Methyl Group in Ligand-Target Interactions
The methyl group at the 2-position of the quinoline ring, while seemingly a simple substituent, plays a significant role in defining the pharmacological profile of these derivatives. Its contribution is primarily steric, influencing how the molecule fits into its binding site and affecting its metabolic degradation.
Steric Contributions and Effects on Metabolic Degradation
The 2-methyl group provides steric bulk that can be crucial for orienting the molecule within a binding pocket. This steric hindrance can enforce a specific conformation that is optimal for binding, thereby enhancing affinity and selectivity for the target. The methyl group can also engage in favorable van der Waals interactions with hydrophobic residues in the binding site, further stabilizing the ligand-target complex.
From a metabolic standpoint, the 2-methyl group can act as a metabolic blocker. Its presence can sterically hinder the approach of metabolic enzymes to the adjacent nitrogen atom and other parts of the quinoline ring, thus preventing or slowing down metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of the compound.
Effects of Substituent Modifications at Other Positions on Efficacy and Selectivity
Quantitative Analysis of Substituent Contributions
Quantitative structure-activity relationship (QSAR) studies are instrumental in understanding the precise contributions of different substituents. These analyses correlate the physicochemical properties of the substituents with the observed biological activity.
For instance, studies on various quinoline derivatives have shown that the nature and position of substituents significantly impact their biological activity. nih.gov In some cases, electron-withdrawing groups like halogens (e.g., fluorine, chlorine) can enhance activity, while in other contexts, electron-donating groups are preferred. nih.gov The lipophilicity of the substituents, often quantified by the logarithm of the octanol-water partition coefficient (cLogP), is another critical parameter. A higher cLogP, indicating greater lipophilicity, has been correlated with increased cytotoxic effects in certain cancer cell lines for some quinoline derivatives. rsc.org
The following table summarizes the effects of various substituents on the activity of quinoline derivatives based on findings from multiple studies.
| Position of Substitution | Substituent Type | Observed Effect on Activity | Reference |
| C-4 | Alkylamino side chain | Enhanced antiproliferative activity | nih.gov |
| C-6 | Methoxy group | Increased antibacterial inhibition zone compared to methyl or no substitution | nih.gov |
| C-7 | Alkoxy group | Facilitated antiproliferative activity | nih.gov |
| 2-Arylpyrimido | 2-Methoxy and 2,4-dimethoxy | Enhanced antimigratory activity | researchgate.net |
| 2-Arylpyrimido | 3,4,5-trimethoxy | Significantly improved antimigratory activity | researchgate.net |
| 3-Phenyl ring (para-position) | Halogens (F, Cl, Br), small alkyls (Me, Et, Pr, n-Bu) | Slightly enhanced chitin (B13524) synthesis inhibition | nih.gov |
| 3-Phenyl ring (para-position) | NO2, CF3, t-Bu | Drastically decreased chitin synthesis inhibition | nih.gov |
These findings underscore the importance of a systematic exploration of the chemical space around the this compound scaffold to optimize its therapeutic potential.
Influence of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic moieties to the this compound scaffold significantly modulates its biological and physicochemical properties. Aryl substitution can enhance lipophilicity, which may, in turn, increase cell permeability. The nature and substitution pattern of these appended rings are critical determinants of the resulting compound's activity.
Research on closely related trimethoxy-quinoline derivatives has demonstrated the impact of N-phenyl substituents on cytotoxic activity. Specifically, derivatives of 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine featuring N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) groups exhibited significant antiproliferative activity against multiple human cancer cell lines. nih.gov This suggests that large, oxygen-containing aromatic groups at the 4-position can be beneficial for cytotoxic effects.
Similarly, studies on 2-aryl-trimethoxyquinoline analogs have identified them as potential tubulin inhibitors. nih.gov The substitution with 2-styrylquinoline (B1231325) groups has also been noted as a promising strategy for developing anticancer compounds. nih.gov In a different but related scaffold, pyrimido[4,5-c]quinolin-1(2H)-ones, the presence of sulfur-containing heteroaromatic rings like thiophene (B33073) was found to enhance biological activities. researchgate.net This highlights the potential of heteroaromatic, particularly sulfur-containing, substituents in modulating the bioactivity of quinoline-based compounds.
The table below summarizes the cytotoxic activity of selected N-phenyl substituted quinoline derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of N-Phenyl Substituted Quinoline Derivatives
| Compound | Substituent | MCF-7 (Breast Cancer) | A2780 (Ovarian Cancer) | A2780/RCIS (Cisplatin-Resistant Ovarian Cancer) |
|---|---|---|---|---|
| 7e | N-(4-benzoyl phenyl) | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.1 |
| 7f | N-(4-phenoxy phenyl) | 1.6 ± 0.2 | 1.3 ± 0.1 | 1.4 ± 0.2 |
Data sourced from a study on 5,6,7-trimethoxy-2-methyl-N-phenylquinolin-4-amine derivatives. nih.gov
Role of Halogenation and Nitro Groups
The introduction of halogens and nitro groups onto the this compound framework serves as a critical strategy for modifying its electronic properties and, consequently, its biological activity and chemical reactivity.
Halogenation: Halogens, being electron-withdrawing groups, can significantly alter the electronic distribution within the quinoline ring system. The synthesis of compounds such as (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline highlights the viability of introducing halogens onto this scaffold to explore potential anticancer activities. nih.gov In other quinoline-based systems, the introduction of a chloro group has been a key step in the synthesis of anticancer agents. researchgate.net For instance, research on a different heterocyclic structure, 5,6-dihydro-2H-pyran-2-one, found that the presence of a small electron-withdrawing atom like fluorine on an associated phenyl ring enhanced its plant growth inhibitory activity. nih.gov This suggests that halogenation can be a favorable modification for enhancing bioactivity.
Nitro Groups: The nitro group is a potent electron-withdrawing moiety that can substantially activate the quinoline nucleus. nih.gov Its presence can render the framework more susceptible to nucleophilic attack, enabling further chemical transformations. nih.gov For example, studies on related nitroquinolones have shown that the nitro group facilitates reactions such as arylation. nih.gov
From a biological standpoint, the nitro group is a versatile functional group found in numerous therapeutic agents. nih.gov However, its influence is highly dependent on its position on the aromatic core. mdpi.com Research on 6-nitro-5-substituted aminoquinolines has explored their potential as local anesthetic and anti-arrhythmic agents. nih.gov The strong electron-withdrawing nature of the nitro group can also influence molecular conformation by strengthening intramolecular hydrogen bonds. beilstein-journals.org While the nitro group is a valuable pharmacophore, it is sometimes categorized as a structural alert due to potential toxicity issues, which are often linked to the bioreductive activation of the group. nih.gov
The table below illustrates the impact of nitro group substitution on the inhibitory potential of certain compounds against the urease enzyme, demonstrating the significant effect this functional group can have on biological activity.
Table 2: Urease Inhibitory Activity of Selected Nitro-Substituted Compounds
| Compound | Substituents | IC₅₀ (µM) |
|---|---|---|
| Compound with Nitro Group | Nitro substitution | 15.59 ± 0.60 |
| Compound with Nitro and Methyl Group | Nitro and Methyl substitution | 33.36 ± 0.27 |
Data illustrates the inhibitory potential of compounds bearing nitro substitutions from a general study.
Exploration of 5,6 Dimethoxy 2 Methylquinoline and Its Derivatives in Advanced Materials Science and Synthetic Catalysis
Applications in Functional Materials Chemistry
The inherent aromaticity and the presence of a nitrogen heteroatom in the quinoline (B57606) ring system provide a foundation for the development of functional materials with tailored electronic and optical properties. researchgate.netnih.gov The functionalization of the quinoline core, such as with the dimethoxy and methyl groups found in 5,6-Dimethoxy-2-methylquinoline, allows for the fine-tuning of these properties, opening avenues for their use in sophisticated material applications. acs.orgbrieflands.com
Enhancement of Electronic and Photonic Properties
Quinoline derivatives are recognized for their potential in optoelectronics and laser technologies due to the extensive delocalization of their electron clouds, which can lead to high orders of non-linearity in their optical properties. mdpi.comresearchgate.net The introduction of substituents allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org For instance, the electron-donating nature of methoxy (B1213986) groups, such as those in this compound, can increase the HOMO energy level, thereby influencing the charge injection and transport properties of the material. acs.org
Studies on various quinoline derivatives have demonstrated their utility as fluorescent probes and in the development of laser dyes. mdpi.comacs.org The fluorescence properties of quinolines are sensitive to their molecular environment and can be tuned by altering the substitution pattern on the aromatic rings. acs.org For example, quinoline Schiff bases have been investigated for their charge transfer characteristics and have been successfully employed in random laser applications when combined with ZnO nanoparticles. mdpi.comresearchgate.net While direct studies on the photonic properties of this compound are not extensively reported, the known effects of methoxy and methyl substituents on the electronic structure of aromatic systems suggest its potential for similar applications.
Table 1: Potential Electronic and Photonic Applications of Substituted Quinolines
| Application Area | Relevant Properties of Quinoline Derivatives | Potential Role of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission spectra, good charge transport. nih.gov | The dimethoxy groups could enhance luminescence efficiency. |
| Organic Photovoltaics (OPVs) | Control over HOMO/LUMO energy levels for efficient charge separation. rsc.org | Methoxy groups can raise the HOMO level, improving compatibility with acceptor materials. |
| Fluorescent Probes | Sensitivity of fluorescence to the local environment. acs.org | The specific substitution pattern may offer selectivity for certain analytes. |
Role in Nanostructure and Mesostructure Formation
The ability of quinoline derivatives to participate in non-covalent interactions, such as π-π stacking, makes them attractive building blocks for the self-assembly of nanostructures and mesostructures. rsc.org These ordered assemblies are of great interest for applications in nanoelectronics and sensor technology. The substitution pattern on the quinoline ring can direct the self-assembly process, leading to the formation of specific architectures like dimers, and in some cases, higher-order networks. rsc.org
The synthesis of quinoline derivatives has been achieved using nanocatalysts, highlighting the synergy between quinoline chemistry and nanotechnology. nih.govacs.org For instance, superparamagnetic iron oxide nanoparticles have been used to catalyze the synthesis of quinoline derivatives. nih.gov Furthermore, the functionalization of nanoparticles with quinoline-based ligands can impart new properties to the nanomaterials, opening up possibilities for their use in catalysis and biomedical applications. researchgate.net The formation of polycrystalline systems with nanometer-scale crystallite sizes has been observed for some quinoline-based metal complexes, indicating their potential in creating structured nanomaterials. nih.govacs.org Although specific research on this compound in nanostructure formation is limited, its molecular structure suggests a propensity for self-assembly through π-stacking interactions, which could be exploited in the bottom-up fabrication of functional nanodevices.
Utility as Key Synthetic Intermediates in Organic Synthesis
Quinoline and its derivatives are fundamental building blocks in organic synthesis, serving as versatile intermediates for the construction of more complex molecules, including a wide range of pharmaceuticals and biologically active compounds. rsc.orgnih.gov The functionalization of the quinoline ring system is a key strategy for creating molecular diversity and enhancing the pharmacological profiles of target compounds. researchgate.netrsc.org
The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-Miller, and Friedländer syntheses, as well as more modern transition-metal-catalyzed cross-coupling and cyclization reactions. rsc.orgorganic-chemistry.org These methods allow for the introduction of a wide array of functional groups onto the quinoline scaffold. For example, a metal-free approach has been developed for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines, demonstrating the continuous evolution of synthetic methodologies. acs.orgnih.gov
Specifically, this compound, with its methoxy and methyl functional groups, represents a valuable intermediate. The methoxy groups can be readily cleaved to yield hydroxyl groups, which can then be further functionalized. The methyl group at the 2-position is activated for condensation reactions. The synthesis of quinoline derivatives with various substituents is often a multi-step process where a compound like this compound could serve as a crucial precursor.
Table 2: Selected Synthetic Methodologies for Quinoline Derivatives
| Synthetic Method | Description | Applicability to this compound Synthesis |
|---|---|---|
| Skraup Synthesis | Reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. rsc.org | 3,4-Dimethoxyaniline (B48930) could be a starting material. |
| Doebner-Miller Reaction | Reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid. rsc.org | Could be adapted using appropriate precursors. |
| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.org | A potential route using a substituted 2-aminoacetophenone (B1585202). |
Coordination Chemistry: Ligand Development for Metal Complexes
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. researchgate.net Consequently, quinoline and its derivatives are widely used as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. researchgate.netnih.gov The steric and electronic properties of the substituents on the quinoline ring play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes. researchgate.netnih.gov
The presence of the two methoxy groups in this compound can influence its coordination behavior. These electron-donating groups can increase the electron density on the quinoline nitrogen, potentially enhancing its basicity and coordination strength. Furthermore, the oxygen atoms of the methoxy groups could potentially act as secondary coordination sites, leading to the formation of chelate complexes, although this is less common for aryl methoxy groups compared to other functionalities. The methyl group at the 2-position can introduce steric hindrance around the nitrogen atom, which can affect the coordination geometry and the accessibility of the metal center.
Quinoline-based metal complexes have found applications in various catalytic processes, including oxidation, reduction, and carbon-carbon bond-forming reactions. benthamdirect.comresearchgate.netgoogle.com The ability to tune the ligand framework by introducing different substituents allows for the optimization of the catalyst's performance. For instance, chiral quinoline-containing ligands are instrumental in asymmetric catalysis for the synthesis of enantiomerically pure compounds. researchgate.net While the direct application of this compound as a ligand in catalysis is not extensively documented, its structural features suggest it could be a valuable component in the design of new catalysts. The electronic modulation provided by the methoxy groups and the steric influence of the methyl group could be exploited to fine-tune the catalytic activity and selectivity of metal complexes.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Quinine (B1679958) |
| 5,6-Dimethoxy-2-methyl-indan-1-one |
| 3,4-Dimethoxyaniline |
Future Perspectives and Emerging Research Trajectories for the 5,6 Dimethoxy 2 Methylquinoline Motif
Integration with Modern Drug Discovery Paradigms
The landscape of drug discovery is continually reshaped by new technologies designed to more rapidly identify and refine potential drug candidates. The 5,6-dimethoxy-2-methylquinoline scaffold is primed for integration into these modern approaches.
High-Throughput Screening (HTS): HTS allows for the automated testing of vast libraries of chemical compounds for activity against a biological target. nih.govresearchgate.net Libraries containing the this compound core can be efficiently screened to uncover starting points for new drug development programs. For example, HTS has been successfully used to identify 8-hydroxyquinoline (B1678124) derivatives as inhibitors of histone demethylases. nih.gov While quinone-containing compounds can sometimes be flagged as problematic in HTS due to non-specific activity, careful analysis can distinguish true hits from false positives. rug.nl
Fragment-Based Drug Design (FBDD): FBDD is a method where small, low-complexity molecules, or "fragments," that bind to a target are identified and then optimized to create more potent compounds. exactelabs.comnih.govnih.gov The this compound structure can serve as a valuable fragment for initiating a drug discovery campaign. exactelabs.comresearchoutreach.org The process often involves optimizing and growing these initial fragment hits to enhance their potency and drug-like properties. rsc.org
Exploration of Novel Therapeutic Areas
While the this compound motif has been investigated in certain disease areas, its full therapeutic potential is likely much broader.
Neurodegenerative Diseases: There is growing interest in the potential of quinoline (B57606) derivatives to treat neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.comnih.govnih.gov These diseases are characterized by the progressive loss of neurons and the accumulation of misfolded proteins. mdpi.com The structural features of this compound could be optimized to create compounds that cross the blood-brain barrier and interact with relevant targets in the central nervous system. Some quinoline-based compounds have already been investigated as potential treatments for these debilitating conditions. mdpi.com
Antimicrobial Agents: Quinoline derivatives have a long history as antimicrobial agents. ijpsjournal.com The this compound scaffold could serve as a template for the development of new drugs to combat bacterial and fungal infections, a critical need given the rise of antimicrobial resistance.
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms. nih.gov For example, some quinoline-based compounds act as tubulin polymerization inhibitors, disrupting the cell division process in cancer cells. nih.gov The this compound core could be incorporated into novel anticancer agents.
Development of Sustainable Synthetic Methodologies
Traditional methods for synthesizing quinolines often involve harsh chemicals and conditions. nih.govacs.org Modern chemistry is increasingly focused on developing "green" and sustainable synthetic routes.
Green Chemistry Approaches: These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.orgrsc.org For quinoline synthesis, this includes the use of nanocatalysts and more environmentally friendly solvents like water. acs.orgnih.gov The use of silica-functionalized magnetite nanoparticles, for instance, has been shown to significantly improve the yield and reduce the reaction time for the synthesis of a related compound, 2-methyl-6-nitroquinoline. nih.gov
Biocatalysis: This involves using enzymes to carry out chemical reactions. researchgate.netacs.org Enzymes offer high selectivity and can operate under mild conditions, making them an attractive option for the sustainable synthesis of complex molecules like this compound. nih.govresearchgate.net
Advanced Computational and Experimental Integration for Design and Discovery
The combination of computational modeling and experimental work has become a powerful engine for drug discovery. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical tools that correlate the chemical structure of compounds with their biological activity. bohrium.comwisdomlib.orgscholarsresearchlibrary.comresearchgate.net These models can predict the activity of new, unsynthesized derivatives of this compound, helping to prioritize which compounds to make and test. bohrium.com
Molecular Modeling: Techniques like molecular docking allow scientists to visualize and predict how a molecule like a this compound derivative might bind to a biological target. nih.govbrieflands.comnih.govmdpi.com This provides crucial insights into the mechanism of action and guides the design of more effective compounds. For example, docking studies have been used to understand the binding of quinoline derivatives to the active site of enzymes. nih.gov
The following table summarizes some of the key research findings related to the applications and synthesis of quinoline derivatives.
| Research Area | Key Finding | Relevant Compounds/Targets | Citation |
| Drug Discovery | High-throughput screening identified 8-hydroxyquinolines as histone demethylase inhibitors. | 8-Hydroxyquinolines, JMJD2 family | nih.gov |
| Drug Discovery | Fragment-based approaches are used to grow less complex molecules into potent drug candidates. | PRMT5/MTA complex | rsc.org |
| Therapeutic Areas | Quinoline derivatives show potential as anticancer agents by inhibiting tubulin polymerization. | 5,6,7-trimethoxy quinolines | nih.gov |
| Therapeutic Areas | Quinoline derivatives are being explored for neurodegenerative diseases. | --- | mdpi.comnih.gov |
| Sustainable Synthesis | Nanocatalysts can improve the efficiency and environmental footprint of quinoline synthesis. | Fe3O4@SiO2 | nih.govnih.gov |
| Sustainable Synthesis | Enzymes can be used as biocatalysts for the synthesis of quinolines under mild conditions. | Monoamine Oxidase (MAO-N) | acs.orgnih.gov |
| Computational Design | QSAR models can predict the biological activity of quinoline derivatives. | Camptothecin derivatives, DNA topo I | bohrium.com |
| Computational Design | Molecular docking can elucidate the binding modes of quinoline derivatives to their targets. | Indeno[1,2-b]quinoline-9,11-diones, DNA | brieflands.comnih.gov |
Q & A
Q. What are the standard synthetic routes for 5,6-Dimethoxy-2-methylquinoline in laboratory settings?
The synthesis of quinoline derivatives like this compound often involves cyclization and functionalization steps. A validated approach for analogous compounds (e.g., 6,7-Dimethoxy-2,4-diphenylquinoline) includes:
- Cyclization : Heating enaminone precursors (e.g., (Z)-3-((3,4-dimethoxyphenyl)amino)-1,3-diphenylprop-2-en-1-one) in polyphosphoric acid at 140°C for 5 hours, followed by aqueous workup and extraction .
- Purification : Column chromatography using silica gel with hexane:ethyl acetate (9.5:0.5) as eluent, followed by recrystallization in ethyl acetate-hexane .
- Functionalization : Methoxy groups are typically introduced via nucleophilic substitution or protection-deprotection strategies using reagents like methyl iodide and potassium carbonate .
Q. How can researchers optimize reaction conditions for synthesizing this compound?
Optimization strategies for quinoline synthesis include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, methanol) enhance reaction efficiency by stabilizing intermediates .
- Catalyst choice : Bases like potassium carbonate facilitate substitution reactions, while palladium on carbon (Pd/C) aids in catalytic hydrogenation for reduction steps .
- Temperature control : Maintaining temperatures between 100–140°C during cyclization prevents side reactions .
- Yield monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and identifying optimal termination points .
Q. What safety protocols are recommended for handling this compound in laboratories?
Based on its hazard profile (GHS classification: acute toxicity, skin/eye irritation):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
- Emergency procedures : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes .
- Waste disposal : Follow institutional guidelines for hazardous organic compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy groups) influence this compound's interactions with biological targets?
The methoxy groups at positions 5 and 6 enhance binding affinity and specificity by:
- Electron donation : Methoxy groups increase electron density on the quinoline ring, improving π-π stacking with aromatic residues in enzyme active sites .
- Steric effects : The methyl group at position 2 modulates steric hindrance, potentially altering selectivity for targets like kinases or receptors .
- Hydrogen bonding : Methoxy oxygen atoms can act as hydrogen bond acceptors, critical for interactions with residues in enzymes such as oxidoreductases .
Methodological tip : Use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate binding hypotheses .
Q. What methodologies analyze the crystal structure and intermolecular interactions of quinoline derivatives?
For structural elucidation:
- X-ray crystallography : Resolve dihedral angles (e.g., 56–76° between quinoline and phenyl rings) and intermolecular interactions (e.g., C–H···π, π-π stacking) .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C6A–H6A···O19B in 6,7-Dimethoxy-2,4-diphenylquinoline) using software like Mercury .
- Thermal stability assays : Thermogravimetric analysis (TGA) assesses decomposition patterns under varying temperatures .
Q. What enzymatic pathways degrade quinoline derivatives, and how can this inform toxicity studies?
Quinoline biodegradation pathways in Comamonas testosteroni involve:
- Initial hydroxylation : Quinoline 2-oxidoreductase (a molybdo-iron flavoprotein) converts quinoline to 2-oxo-1,2-dihydroquinoline .
- Ring cleavage : 2-Oxo-1,2-dihydroquinoline 5,6-dioxygenase introduces hydroxyl groups at positions 5 and 6, forming unstable intermediates that undergo spontaneous decomposition .
Research implications : Assess environmental persistence and design bioremediation strategies by profiling degradation metabolites via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
